5-chloro-2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
The compound 5-chloro-2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a chloro-methoxy-substituted aromatic core linked to a hybrid amine side chain containing 1-methyl-1,2,3,4-tetrahydroquinoline and morpholine moieties. The tetrahydroquinoline fragment may enhance lipophilicity and membrane permeability, while the morpholine group could improve solubility and metabolic stability .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O3/c1-27-9-3-4-17-14-18(5-7-21(17)27)22(28-10-12-31-13-11-28)16-26-24(29)20-15-19(25)6-8-23(20)30-2/h5-8,14-15,22H,3-4,9-13,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSKDFOKRSCBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)Cl)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzoic acid to introduce the chloro group. This is followed by the formation of an amide bond with the appropriate amine derivative, which includes the tetrahydroquinoline and morpholine moieties. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable synthesis, as well as the development of greener reaction conditions to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require heating or cooling to achieve the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the amide bond would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding due to its structural features.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide would depend on its specific target and application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and either activate or block its signaling pathway. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Compound A : 5-Chloro-2-methoxy-N-phenethylbenzamide (CAS: MFCD01892459)
- Structure: Retains the chloro-methoxy-benzamide core but replaces the tetrahydroquinoline-morpholine side chain with a simple phenethylamine group.
Compound B : 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride (23)
- Structure: Features a sulfonyl chloride group on the benzene ring of the side chain instead of the tetrahydroquinoline-morpholine system.
- Key Differences : The sulfonyl chloride introduces electrophilic reactivity, making this compound a likely intermediate for further derivatization rather than a bioactive endpoint. This contrasts with the target compound’s designed stability for direct biological interaction .
Analogues with Heterocyclic Modifications
Compound C : N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (ID: 15)
- Structure: Substitutes the chloro-methoxy group with a thienylmethylthio substituent and incorporates a pyridinylaminoethyl side chain.
- Key Differences: The thioether and pyridine groups may confer distinct electronic properties and metal-binding capabilities, which could alter mechanism of action compared to the target compound’s morpholine and tetrahydroquinoline motifs .
Compound D : N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (ID: 55)
- Structure: Replaces the morpholine-tetrahydroquinoline system with a benzothiazole-thienylmethylthio hybrid.
- Key Differences: The benzothiazole moiety is a known pharmacophore in anticancer agents, suggesting divergent biological targets compared to the tetrahydroquinoline-morpholine framework .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~503.0 | 304.8 | 365.3 | 413.5 |
| LogP (Predicted) | ~3.5 | 3.1 | 2.8 | 2.9 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 | 7 |
| Rotatable Bonds | 8 | 5 | 6 | 9 |
Key Observations :
- The target compound’s higher molecular weight and LogP reflect increased lipophilicity due to the tetrahydroquinoline and morpholine groups, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Compound B’s sulfonyl chloride group lowers LogP but introduces instability, limiting its utility as a drug candidate .
Biological Activity
5-Chloro-2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, cytotoxicity against cancer cells, and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies demonstrate that it inhibits cell proliferation and induces apoptosis in colorectal cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells. This effect is dose-dependent and correlates with increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .
Cytotoxicity Studies
A series of experiments were conducted to evaluate the cytotoxicity of this compound across different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.35 ± 0.04 | Induces apoptosis and G2/M arrest |
| Caco-2 | 0.54 ± 0.04 | Inhibits proliferation and promotes ROS |
| PANC-1 | >50 | Minimal activity observed |
| HIEC | >50 | Selective toxicity towards cancer cells |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Colorectal Cancer : A study focused on HCT116 and Caco-2 cell lines revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways . The IC50 values indicate strong selective cytotoxicity compared to normal intestinal epithelial cells.
- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound's ability to induce ROS production was crucial for its anticancer effects. The modulation of the PI3K/AKT/mTOR pathway was identified as a key target for inducing apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
